5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTKGXLOLBGUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf. This protein plays a crucial role in regulating cell growth.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other piperidine derivatives, it may interact with its target protein and modulate its activity. This could lead to changes in cellular processes controlled by the target protein.
Biochemical Pathways
If the compound does indeed target serine/threonine-protein kinase b-raf, it could potentially influence the mapk/erk pathway, which is involved in cell division, differentiation, and secretion.
Biological Activity
5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, alongside a summary of research findings.
Chemical Structure and Properties
The compound can be defined by its structural formula, which incorporates a triazole ring and piperidine moiety, contributing to its diverse biological activities. The presence of the 2-chlorobenzoyl group and 4-methoxybenzyl substituent enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that triazole derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Mechanism : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
Anticancer Properties
Several studies have investigated the anticancer potential of triazole derivatives:
- Cell Line Studies : The compound demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
- IC50 Values : The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutics, indicating enhanced potency.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : It has been reported to inhibit various enzymes related to cancer progression and inflammation.
- Inhibition Mechanism : The binding affinity to target enzymes is influenced by the structural features of the piperidine and triazole rings.
Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of similar triazole compounds. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can enhance activity against pathogens .
Study 2: Anticancer Activity
In a recent publication, a series of triazole derivatives were tested for anticancer activity. The compound exhibited promising results in inhibiting cell proliferation in both A549 and MCF-7 cell lines. The study highlighted the importance of substituent groups in enhancing biological activity .
Summary of Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives can exhibit significant antimicrobial activity. The presence of the chlorobenzoyl and methoxybenzyl substituents in this compound may enhance its interaction with microbial targets. In vitro studies have shown that similar compounds possess activity against various bacterial strains and fungi.
Anti-inflammatory Effects
Triazoles are often explored for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Case studies have demonstrated that triazole derivatives can reduce cytokine production and inflammatory responses in cell models.
Anticancer Potential
The synthesis of triazole-based compounds has been linked to anticancer activity. Studies have reported that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may contribute to its efficacy against various cancer cell lines.
Neuroprotective Effects
Emerging research suggests that triazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The compound's ability to cross the blood-brain barrier could be a significant factor in its therapeutic application.
Synthetic Routes
The synthesis of 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the piperidine and benzyl substituents via nucleophilic substitution or coupling reactions.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of triazole derivatives highlighted their ability to inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . This mechanism was observed in both in vitro and in vivo models.
Case Study 3: Anticancer Efficacy
Research published in Cancer Letters showed that similar triazole compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways . The specific structural modifications present in 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may enhance this effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Position and Electronic Effects: The 2-chlorobenzoyl group in the target compound (vs. Fluorine substitution (Analog 3) introduces additional electronegativity, which could enhance metabolic stability or receptor affinity .
Polarity and Lipophilicity :
- The 4-methoxybenzyl group in the target compound increases polarity compared to 4-methylphenylmethyl (Analog 2, logP = 4.2857), suggesting improved solubility but reduced membrane permeability .
- Bromine substitution (Analog 4) increases molecular weight and polarizability, which may enhance binding via halogen bonds .
Research Implications
- Structure-Activity Relationships (SAR) : Positional changes in halogenation (Cl, F, Br) and substituent polarity (methoxy vs. methyl) are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
- Synthetic Feasibility : Methods for triazolone synthesis (e.g., condensation with thiosemicarbazide ) could be adapted to generate derivatives of the target compound.
Q & A
Q. What is the standard synthetic route for 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and what parameters critically influence yield?
Methodological Answer: The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. A typical procedure involves:
- Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form a thiazole intermediate.
- Subsequent condensation with 4-methoxybenzaldehyde under reflux in 1,4-dioxane using piperidine as a catalyst (5 hours, acidified ice/water workup) .
- Key parameters affecting yield include solvent purity (1,4-dioxane), catalyst concentration (piperidine), and reaction time. Recrystallization from 1,4-dioxane is critical for purification.
Q. How is structural confirmation performed for this compound?
Methodological Answer: Structural validation employs:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), piperidine CH₂ groups (δ 1.6–2.6 ppm), and methoxy groups (δ 3.8 ppm) .
- X-ray crystallography : Resolves piperidine and triazolone ring conformations (e.g., dihedral angles between chlorobenzoyl and methoxybenzyl groups) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~495).
Q. What standardized protocols exist for evaluating its in vitro cytotoxicity?
Methodological Answer: The sulforhodamine B (SRB) assay is widely used:
- Cell lines : Human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal (HONE-1) cancers, with WI-38 fibroblasts as normal controls .
- Procedure :
- Incubate cells (1.5 × 10⁵ cells/mL) in RPMI-1640 medium with 5% FBS for 24 hours.
- Treat with compound (0.1–100 µM) for 48 hours.
- Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm.
- Controls : DMSO (≤0.5% v/v) and reference compound (e.g., CHS-828) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs?
Methodological Answer: SAR strategies include:
- Substituent variation : Replace 4-methoxybenzyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., biphenyl) to modulate cytotoxicity .
- Piperidine ring modification : Introduce fluorine at C-4 to enhance metabolic stability .
- Triazolone ring substitution : Test thione or methyl derivatives to improve target binding (e.g., kinase inhibition).
- Biological testing : Prioritize analogs with IC₅₀ < 10 µM in ≥3 cancer cell lines .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
Methodological Answer: Contradictions arise due to genetic heterogeneity (e.g., MCF-7 vs. HONE-1 resistance). Mitigation involves:
- Replicate experiments : Perform triplicate runs with statistical validation (ANOVA, p < 0.05).
- Mechanistic profiling : Assess apoptosis (caspase-3/7 activation), ROS generation, and DNA damage (Comet assay).
- Omics integration : Use RNA-seq to identify differentially expressed genes (e.g., TP53, BCL2) in resistant lines.
Q. What computational methods predict binding modes and target interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into kinase domains (e.g., PI3Kγ) using crystal structures (PDB: 1E7U) .
- MD simulations (GROMACS) : Simulate ligand-protein stability (20 ns, NPT ensemble) to assess hydrogen bonding with residues (e.g., Lys833, Asp841).
- Pharmacophore modeling (MOE) : Identify essential features (e.g., chlorobenzoyl as a hydrophobic anchor).
Q. How can flow chemistry improve synthesis scalability and purity?
Methodological Answer:
- Continuous-flow reactors : Optimize residence time (5–10 minutes) and temperature (80–100°C) to reduce side products .
- In-line analytics : Use UV-Vis or FTIR for real-time monitoring of intermediate formation.
- Design of Experiments (DoE) : Apply factorial designs to maximize yield (e.g., 85% at 90°C, 0.5 M concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
